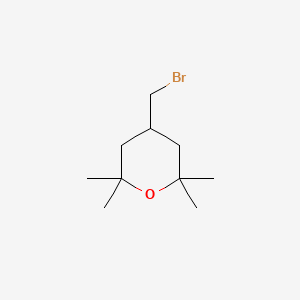

![molecular formula C21H18N2O5S2 B2655200 (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)butanamide CAS No. 315244-77-0](/img/structure/B2655200.png)

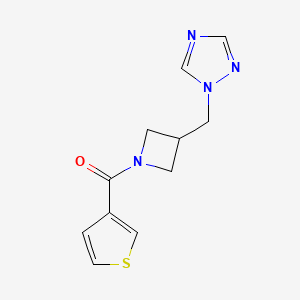

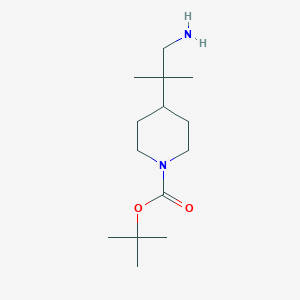

(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of thioxothiazolidin . It has been studied for its potential as an anticonvulsant agent .

Synthesis Analysis

The compound can be synthesized via a Schiff base method . The process involves a reaction mixture of benzo[d][1,3]dioxole-5-carbaldehyde and 4-MBSH . The mixture is stirred at room temperature for 2.5 hours, then filtered. The solution is left in open air to allow the solvent to evaporate slowly .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR .Chemical Reactions Analysis

The compound has been tested for anticonvulsant activity against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) .Physical And Chemical Properties Analysis

The compound has been characterized using spectroscopic techniques, and its properties have been analyzed using density functional theory calculations . The third-order nonlinear refractive index and nonlinear absorption coefficient have been determined by Z-scan techniques .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Chemical Synthesis and Reactivity : The reactivity of similar thiazolidine derivatives has been explored, showing their potential in synthesizing various compounds with potential biological activities. For instance, reactions of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides highlight a method for generating diverse structures, useful in drug discovery and development (Kandeel & Youssef, 2001).

Antimicrobial and Anticancer Potential : A study on 4-thiazolidinone derivatives, a core structural feature similar to the mentioned compound, showed significant MMP (matrix metalloproteinase) inhibition, suggesting potential applications in tissue damage prevention and cancer treatment (Incerti et al., 2018).

Crystal Structure Analysis : The detailed structural analysis of thiazolidin-4-one derivatives, such as (Z)-5-(4-Chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one, provides insights into their molecular configurations, aiding in the design of compounds with desired chemical properties and biological activities (Khelloul et al., 2016).

Pharmacological Applications

Anti-Inflammatory and Anticancer Activities : Compounds featuring the thiazolidinone core have been investigated for their anti-inflammatory and anticancer activities. Their mechanism of action often involves inhibition of enzymes or signaling pathways critical to the inflammatory process or cancer cell proliferation, making them promising candidates for therapeutic development (Havrylyuk et al., 2010).

Electrochemical Properties : Studies on similar thiazolidin-4-one compounds have also explored their electrochemical properties, indicating potential utility in chemical sensors or as ligands for metal ion detection, which is essential in environmental monitoring and industrial processes (Ungureanu et al., 2021).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5S2/c24-15-4-1-3-14(11-15)22-19(25)5-2-8-23-20(26)18(30-21(23)29)10-13-6-7-16-17(9-13)28-12-27-16/h1,3-4,6-7,9-11,24H,2,5,8,12H2,(H,22,25)/b18-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBSALQKSYWCLZ-ZDLGFXPLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCCC(=O)NC4=CC(=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)NC4=CC(=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

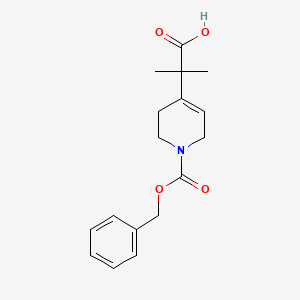

![N-(3,5-dimethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2655117.png)

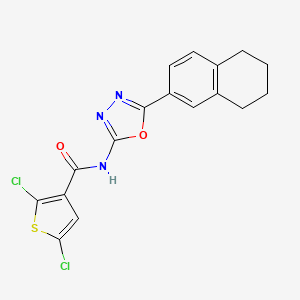

![(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2655123.png)

![(E)-N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2655125.png)

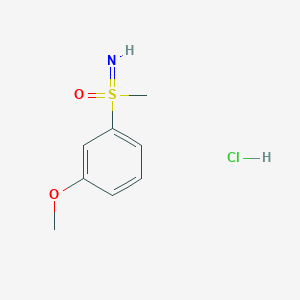

![methyl 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-2-methylpropanoate](/img/structure/B2655130.png)